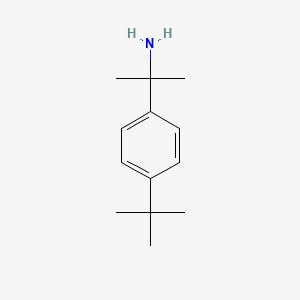

2-(4-Tert-butylphenyl)propan-2-amine

CAS No.: 17797-09-0

Cat. No.: VC3343667

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17797-09-0 |

|---|---|

| Molecular Formula | C13H21N |

| Molecular Weight | 191.31 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)propan-2-amine |

| Standard InChI | InChI=1S/C13H21N/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9H,14H2,1-5H3 |

| Standard InChI Key | LVPDSISYRXTPSS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(C)(C)N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C)(C)N |

Introduction

Structural Information

Chemical Structure and Molecular Identity

2-(4-Tert-butylphenyl)propan-2-amine consists of a phenyl ring with a tert-butyl group at the para position and a propan-2-amine group attached directly to the phenyl ring. The structure features a tertiary carbon center at the propan-2-amine attachment point, creating a distinctive molecular architecture that influences its chemical reactivity and physical properties.

The compound is represented by the molecular formula C₁₃H₂₁N , with a molecular weight of approximately 191.31 g/mol. This composition indicates the presence of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom, arranged in a specific configuration that defines its chemical identity.

Structural Identifiers

For precise identification in chemical databases and literature, 2-(4-Tert-butylphenyl)propan-2-amine is associated with several structural identifiers:

These identifiers ensure precise recognition of the compound across different chemical databases and research platforms, facilitating accurate information retrieval and compound tracking in scientific literature.

Physical and Chemical Properties

Predicted Collision Cross Section Data

Collision Cross Section (CCS) measurements provide valuable information about molecular conformation and three-dimensional structure, which is particularly useful for analytical characterization. The predicted CCS values for 2-(4-tert-butylphenyl)propan-2-amine with various adducts are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.17468 | 147.3 |

| [M+Na]+ | 214.15662 | 158.7 |

| [M+NH4]+ | 209.20122 | 155.9 |

| [M+K]+ | 230.13056 | 152.9 |

| [M-H]- | 190.16012 | 149.5 |

| [M+Na-2H]- | 212.14207 | 153.9 |

| [M]+ | 191.16685 | 149.7 |

| [M]- | 191.16795 | 149.7 |

These predicted values are particularly valuable in mass spectrometry applications, providing a foundation for compound identification and characterization in complex mixtures. The data illustrates how different ionic forms of the molecule exhibit varying cross-sectional areas, reflecting changes in molecular conformation depending on the adduct formation.

Chemical Behavior

The chemical behavior of 2-(4-Tert-butylphenyl)propan-2-amine is influenced by several structural features:

-

The amino group (-NH₂) contributes basic properties typical of primary amines, allowing it to participate in acid-base reactions and serve as a nucleophile in various chemical transformations.

-

The tert-butyl substituent on the phenyl ring increases electron density through an inductive effect, potentially influencing the reactivity of both the aromatic ring and the amine functionality.

-

The presence of the phenyl ring enables aromatic substitution reactions under appropriate conditions, opening pathways for derivatization.

-

The tertiary carbon connecting the amine group creates a sterically hindered environment that may affect reaction rates and selectivity in certain chemical processes.

These properties collectively determine the compound's reactivity profile and its potential utility in synthetic applications and material development.

Synthesis Methods

Synthetic Approaches

Several methods can be employed to synthesize 2-(4-Tert-butylphenyl)propan-2-amine, with selection typically dependent on available starting materials, desired yields, and specific laboratory conditions. According to available research, common approaches involve "the reaction of appropriate aryl halides with propan-2-amine derivatives in the presence of catalysts".

The synthesis methodology often requires consideration of:

-

Appropriate selection of starting materials, typically involving 4-tert-butylphenyl precursors

-

Careful control of reaction conditions to ensure selectivity

-

Appropriate catalyst selection to facilitate key transformation steps

-

Effective purification procedures to isolate the desired product

The specific synthetic route chosen typically depends on reagent availability, required purity, scale of production, and laboratory capabilities. Alternative approaches may include Grignard reactions with appropriate ketones followed by reductive amination, or direct C-N bond formation through coupling reactions.

Practical Considerations in Synthesis

When synthesizing 2-(4-Tert-butylphenyl)propan-2-amine, researchers must consider several practical aspects:

-

Reaction yield optimization may require careful adjustment of stoichiometry, temperature profiles, and reaction times.

-

Purification challenges can arise due to the potential formation of side products, particularly when working with reactive amine intermediates.

-

Scalability considerations are important when transitioning from laboratory-scale synthesis to larger production volumes.

-

Environmental and safety factors must be addressed, particularly given the potential hazards associated with amine compounds and organic solvents typically used in such syntheses.

These considerations highlight the need for careful planning and execution when undertaking the synthesis of this compound for research or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume